Comparative Physicochemical Profile: Lipophilicity and CNS Drug-Likeness Advantage
The 3-fluorophenyl substitution in the target compound confers a unique physicochemical signature compared to its 2-fluoro positional isomer. The target compound (3-fluoro) exhibits a predicted LogP of 2.96 and a TPSA of 15.27 Ų . In contrast, the 2-fluoro analog (CAS 1000932-42-2) is reported to have a higher predicted LogP of 3.2 and a significantly larger TPSA of 43.5 Ų [1]. This difference of -0.24 in LogP and -28.23 Ų in TPSA indicates that the 3-fluoro isomer possesses a more favorable balance of lipophilicity and polarity for crossing biological membranes, particularly the blood-brain barrier, according to established CNS MPO and Lipinski rules.
| Evidence Dimension | Predicted Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | LogP = 2.96; TPSA = 15.27 Ų |
| Comparator Or Baseline | 1-{5-(2-Fluorophenyl)thiophen-2-ylmethyl}piperazine (CAS 1000932-42-2): LogP = 3.2; TPSA = 43.5 Ų |
| Quantified Difference | ΔLogP = -0.24; ΔTPSA = -28.23 Ų |
| Conditions | Computational predictions using XLogP3 and standard TPSA algorithms. |
Why This Matters
This quantified difference suggests the 3-fluoro compound may exhibit superior brain penetration and a reduced risk of off-target binding associated with high lipophilicity, making it a more attractive starting point for CNS drug discovery programs.
- [1] Kuujia. (n.d.). 1-{5-(2-Fluorophenyl)thiophen-2-ylmethyl}piperazine (CAS 1000932-42-2) Product Information. View Source
